Trioctylphosphine selenide Trioctylphosphine selenide
Brand Name: Vulcanchem
CAS No.: 20612-73-1
VCID: VC3802423
InChI: InChI=1S/C24H51PSe/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
SMILES: CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC
Molecular Formula: C24H51PSe
Molecular Weight: 449.6 g/mol

Trioctylphosphine selenide

CAS No.: 20612-73-1

Cat. No.: VC3802423

Molecular Formula: C24H51PSe

Molecular Weight: 449.6 g/mol

* For research use only. Not for human or veterinary use.

Trioctylphosphine selenide - 20612-73-1

Specification

CAS No. 20612-73-1
Molecular Formula C24H51PSe
Molecular Weight 449.6 g/mol
IUPAC Name trioctyl(selanylidene)-λ5-phosphane
Standard InChI InChI=1S/C24H51PSe/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Standard InChI Key ZAKSIRCIOXDVPT-UHFFFAOYSA-N
SMILES CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC
Canonical SMILES CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC

Introduction

Synthesis and Reaction Mechanisms

Preparation of TOPSe

TOPSe is synthesized through the oxidation of trioctylphosphine (TOP) with elemental selenium. The reaction proceeds as follows:
P(C₈H₁₇)₃+SeSeP(C₈H₁₇)₃\text{P(C₈H₁₇)₃} + \text{Se} \rightarrow \text{SeP(C₈H₁₇)₃}
This exothermic process typically occurs under inert conditions, with the product remaining in solution without isolation . The purity of TOP significantly influences the reaction efficiency, as commercial TOP often contains secondary phosphine impurities (e.g., dioctylphosphine), which accelerate selenium incorporation .

Table 1: Key Reaction Parameters for CdSe Synthesis Using TOPSe

ParameterValue/RangeImpact on QD Formation
TOPSe:Cd(OA)₂ Molar Ratio1:1 to 3:1Controls nucleation kinetics
Temperature120–300°CDetermines QD size uniformity
Secondary Phosphine Content0.1–5 mol%Accelerates nucleation rate

Physicochemical Properties

Structural and Spectroscopic Features

TOPSe’s tetrahedral geometry has been confirmed via ³¹P NMR, which reveals a single peak at 9.0 ppm for free TOPSe and shifted peaks (18.8–19.5 ppm) when bound to cadmium oleate . Low-temperature NMR (190 K) uncovers dynamic binding equilibria, with 1:1 and 2:1 TOPSe:Cd(OA)₂ complexes coexisting in solution . The compound’s solubility in nonpolar solvents (e.g., toluene, chloroform) facilitates its use in colloidal syntheses .

Thermodynamic and Kinetic Data

Density functional theory (DFT) calculations suggest that the Se–P bond dissociation energy in TOPSe is ~250 kJ/mol, making it less reactive than secondary phosphine selenides but suitable for controlled Se release . Binding studies with Cd(OA)₂ show a room-temperature equilibrium constant of 20 ± 3 in CDCl₃, indicating moderate affinity .

Applications in Nanotechnology

Quantum Dot Fabrication

TOPSe’s slow selenium release kinetics enable precise size control of CdSe QDs (2–10 nm), which exhibit tunable photoluminescence from 450 nm (blue) to 650 nm (red) . Recent advances employ TOPSe in monolithic nanorod clusters for ultrasensitive biodetection, achieving detection limits of 0.7 ng/L for tetanus toxoid in serum .

Electrocatalytic Materials

In iron selenide (FeSe) synthesis, TOPSe mediates Se bond cleavage alongside olefins (e.g., 1-octadecene) and amines (e.g., oleylamine). The coordinating strength of these ligands determines FeSe phase selection (tetragonal vs. hexagonal), impacting electrocatalytic hydrogen evolution activity .

Recent Mechanistic Insights

Contrary to early models, TOPSe alone cannot initiate QD nucleation. Secondary phosphines in TOP (e.g., dioctylphosphine) reduce metal precursors to metallic clusters, which then react with TOPSe to form crystalline selenides . This paradigm shift has led to synthetic protocols using stoichiometric secondary phosphine selenides, improving yields from <20% to >90% .

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